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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing chromatin fractionation on

cultured cells after treatment with PFI-3, a selective inhibitor of the bromodomains of the

SWI/SNF chromatin remodeling complex subunits SMARCA2 (BRM) and SMARCA4 (BRG1).

This procedure allows for the biochemical separation of cellular components to specifically

analyze the effect of PFI-3 on the association of proteins with chromatin.

Introduction
PFI-3 is a potent chemical probe that targets the bromodomains of BRG1 and BRM, key

ATPase subunits of the mammalian SWI/SNF chromatin remodeling complex.[1] By inhibiting

the interaction of these subunits with acetylated histones, PFI-3 effectively displaces the

SWI/SNF complex from chromatin, thereby modulating gene expression and cellular processes

such as DNA repair.[1][2] Chromatin fractionation is an essential technique to study the

molecular consequences of PFI-3 treatment, enabling the quantification of the displacement of

SWI/SNF components and other associated proteins from chromatin. This protocol provides a

robust method for separating cellular lysates into cytoplasmic, nucleoplasmic, and chromatin-

bound fractions.

Data Presentation
The following table summarizes representative quantitative data on the effect of PFI-3

treatment on the chromatin association of SWI/SNF subunits. Data is presented as the relative
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abundance of the protein in the chromatin-bound fraction compared to the total cellular protein

level.

Cell Line Treatment Target Protein

Chromatin-
Bound
Fraction
(Relative to
DMSO Control)

Reference

U2OS
PFI-3 (30 µM, 2

hours)

BRG1

Bromodomain-

GFP

~50% reduction [2]

HT29

Doxorubicin (0.5

µM, 2h) + PFI-3

(30 µM, 8h

recovery)

BRG1
Significant

reduction
[2]

HT29

Doxorubicin (0.5

µM, 2h) + PFI-3

(30 µM, 8h

recovery)

BRM
Significant

reduction
[2]

A549

Doxorubicin (0.5

µM, 2h) + PFI-3

(30 µM, 8h

recovery)

BRM
Significant

reduction
[2]

Signaling Pathway
The following diagram illustrates the mechanism of action of PFI-3 and its impact on the

SWI/SNF-mediated chromatin remodeling and gene transcription.
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Caption: Mechanism of PFI-3 action on SWI/SNF-mediated transcription.

Experimental Workflow
The diagram below outlines the major steps of the chromatin fractionation protocol after PFI-3

treatment.
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Caption: Workflow for chromatin fractionation after PFI-3 treatment.
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Experimental Protocols
This protocol is adapted from established methods for subcellular fractionation.[3][4]

Materials
Phosphate-Buffered Saline (PBS), ice-cold

Cell scrapers

1.5 ml microcentrifuge tubes

Refrigerated centrifuge

Sonicator or Benzonase nuclease

Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

PFI-3 (and appropriate vehicle control, e.g., DMSO)

Buffer E1 (Cytoplasmic Lysis Buffer):

50 mM HEPES-KOH, pH 7.5

140 mM NaCl

1 mM EDTA

10% Glycerol

0.5% NP-40 (Igepal CA-630)

Add Protease Inhibitor Cocktail fresh before use.

Buffer E2 (Nuclear Lysis Buffer):

10 mM Tris-HCl, pH 8.0

200 mM NaCl
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1 mM EDTA

0.5 mM EGTA

Add Protease Inhibitor Cocktail fresh before use.

Buffer E3 (Chromatin Lysis Buffer):

50 mM Tris-HCl, pH 7.5

20 mM NaCl

1 mM MgCl₂

Add Protease Inhibitor Cocktail fresh before use.

Procedure
Cell Treatment: a. Culture cells to the desired confluency. b. Treat cells with the desired

concentration of PFI-3 or vehicle control for the specified duration (e.g., 30 µM PFI-3 for 2-8

hours).

Cell Harvesting: a. Aspirate the culture medium. b. Wash the cells once with ice-cold PBS. c.

Add a small volume of ice-cold PBS and gently scrape the cells. d. Transfer the cell

suspension to a pre-chilled 1.5 ml microcentrifuge tube. e. Pellet the cells by centrifugation at

130 x g for 3 minutes at 4°C.[3] f. Carefully discard the supernatant.

Cytoplasmic Fractionation: a. Resuspend the cell pellet in 5 volumes of ice-cold Buffer E1. b.

Pipette gently up and down 5 times to lyse the cell membrane. c. Incubate on ice for 10

minutes. d. Centrifuge at 1,100 x g for 2 minutes at 4°C.[3] e. Carefully collect the

supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.

Nuclear Fractionation: a. Wash the nuclear pellet from step 3d by resuspending it in the

same volume of Buffer E1 as used in step 3a. b. Centrifuge immediately at 1,100 x g for 2

minutes at 4°C.[3] c. Discard the supernatant. d. Resuspend the nuclear pellet in 2 volumes

of ice-cold Buffer E2. e. Incubate on ice for 10 minutes. f. Centrifuge at 1,100 x g for 2

minutes at 4°C. g. Collect the supernatant, which contains the nucleoplasmic fraction, into a

new pre-chilled tube.
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Chromatin Fractionation: a. The remaining pellet contains the chromatin. b. Resuspend the

chromatin pellet in the same volume of ice-cold Buffer E3 as used for Buffer E1 in step 3a. c.

To solubilize the chromatin-bound proteins, choose one of the following methods: i.

Sonication: Sonicate the sample on ice using short pulses until the solution is no longer

viscous. The exact sonication conditions (power, duration, number of cycles) should be

optimized for your specific cell type and sonicator. ii. Enzymatic Digestion: Add Benzonase

nuclease to a final concentration of 1:1,000 and incubate at room temperature for 20-30

minutes on a rotating platform.[3] d. Centrifuge the sample at 16,000 x g for 10 minutes at

4°C to pellet any remaining insoluble debris.[3] e. Transfer the supernatant, which contains

the chromatin-bound fraction, to a new pre-chilled tube.

Downstream Analysis: a. Determine the protein concentration of each fraction using a

standard protein assay (e.g., BCA assay). b. The fractions are now ready for downstream

analysis, such as Western blotting, to determine the subcellular localization and relative

abundance of target proteins. It is recommended to probe for marker proteins to assess the

purity of each fraction: α-Tubulin (cytoplasm), Lamin B1 (nucleus), and Histone H3

(chromatin).[3]

Troubleshooting
Low protein yield in the chromatin fraction: Ensure complete nuclear lysis. The chromatin

pellet can be very sticky; thorough resuspension is crucial. Sonication or enzymatic digestion

efficiency may need optimization.

Cross-contamination of fractions: Use ice-cold buffers and work quickly to minimize protein

degradation and diffusion between compartments. Ensure complete removal of supernatants

after each centrifugation step. Verify fraction purity with appropriate markers.

Viscous chromatin fraction: Incomplete sonication or enzymatic digestion. Optimize the

duration and power of sonication or the incubation time and concentration of Benzonase.

By following this detailed protocol, researchers can effectively investigate the impact of PFI-3

on the chromatin landscape and gain valuable insights into the function of the SWI/SNF

complex in their specific biological context.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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